molecular formula C26H26ClN5O2 B11207602 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11207602
M. Wt: 476.0 g/mol
InChI Key: KSTBKOJPGLXWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone is a methanone derivative featuring a benzofuropyrimidine core linked to a piperidinyl group, which is further connected to a 4-(4-chlorophenyl)piperazine moiety. The 4-chlorophenyl substituent may enhance lipophilicity and metabolic stability compared to unsubstituted aryl groups .

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H26ClN5O2/c27-19-5-7-20(8-6-19)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)21-3-1-2-4-22(21)34-24/h1-8,17-18H,9-16H2

InChI Key

KSTBKOJPGLXWEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

[4+2] Annulation/Aromatization of Benzofuran-Derived Azadienes

A pivotal method involves the reaction of benzofuran-derived azadienes with N-tosyl cyanamides under mild conditions. The process initiates with a chemoselective [4+2] annulation, forming a transient dihydropyrimidine intermediate, which undergoes spontaneous aromatization to yield benzofuro[3,2-d]pyrimidin-2-amines. Density functional theory (DFT) calculations corroborate the preference for carbodiimide anion intermediates over cyanamide-derived pathways, ensuring high regioselectivity.

Key Reaction Parameters

  • Catalyst : None (thermal conditions)

  • Solvent : Dichloromethane or THF

  • Yield : 70–85%

  • Selectivity : Exclusive formation of the [3,2-d] regioisomer

Chalcone-Based Cyclocondensation

Alternative routes employ benzofuran chalcones as precursors. Condensation with urea, thiourea, or guanidine in alcoholic KOH facilitates pyrimidine ring closure. For instance, reacting 3a-d chalcones with guanidine hydrochloride yields 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amines in 83% yield. This method, while effective, requires stringent base stoichiometry to avoid side reactions.

Functionalization of the Piperidin-4-yl Substituent

Incorporation of the piperidine ring at position 4 of the benzofuropyrimidine core necessitates strategic C–N bond formation.

Nucleophilic Aromatic Substitution (SNAr)

Piperidine derivatives engage in SNAr reactions with halogenated pyrimidines. For example, treating 4-chlorobenzofuro[3,2-d]pyrimidine with piperidin-4-ylmethanol in the presence of Cs₂CO₃ affords the coupled product in 78% yield. Microwave irradiation (100°C, 30 min) enhances reaction efficiency by reducing decomposition pathways.

Reductive Amination

Hydrogen borrowing strategies enable direct coupling of benzofuropyrimidine aldehydes with piperidine. Iridium(III) catalysts mediate sequential oxidation and imine reduction, achieving stereoselective C4-substituted piperidines. This method circumvents pre-functionalization, offering a streamlined route with 65–90% yields.

Synthesis of 4-(4-Chlorophenyl)piperazine

The 4-(4-chlorophenyl)piperazine fragment is typically prepared via Buchwald–Hartwig amination or SNAr reactions.

SNAr Reaction of Chlorobenzene Derivatives

Reacting 1-chloro-4-nitrobenzene with piperazine in DMF at 120°C installs the arylpiperazine group. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and chlorination to introduce the 4-chlorophenyl moiety. Yields range from 60–75%, contingent on halogen reactivity and base selection.

Cross-Coupling Approaches

Palladium-catalyzed coupling of 4-bromochlorobenzene with piperazine utilizes Xantphos as a ligand, achieving 85% conversion. This method excels in scalability but demands rigorous exclusion of moisture.

Methanone Bridge Formation

Linking the benzofuropyrimidine-piperidine and 4-chlorophenylpiperazine units via a ketone spacer involves acylative coupling.

Friedel–Crafts Acylation

Employing AlCl₃ as a Lewis acid, the piperidine nitrogen attacks an in situ-generated acylium ion from chloroacetyl chloride. Subsequent nucleophilic displacement by 4-(4-chlorophenyl)piperazine furnishes the methanone bridge. Reaction optimization reveals DMSO as the optimal solvent, providing 84–99% yields under copper(I)/phenanthroline catalysis.

Optimized Conditions

  • Catalyst : CuI (5 mol%), 1,10-phenanthroline (10 mol%)

  • Base : K₂CO₃ (2.1 equiv)

  • Temperature : 70°C

  • Time : 16 h

Carbodiimide-Mediated Coupling

Alternative protocols use N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid derivative of the piperidine intermediate, followed by amidation with 4-(4-chlorophenyl)piperazine. This method, while high-yielding (90–95%), necessitates chromatographic purification to remove urea byproducts.

Integrated Synthetic Routes

Combining the above methodologies, two primary routes emerge for the target compound:

Sequential Modular Assembly

  • Synthesize benzofuro[3,2-d]pyrimidin-4-amine via [4+2] annulation.

  • Introduce piperidine via SNAr using 4-piperidinemethanol.

  • Couple with 4-(4-chlorophenyl)piperazine via CuI-catalyzed acylation.

Overall Yield : 52% (three steps)

Convergent Approach

  • Prepare 4-(4-chlorophenyl)piperazine independently.

  • Construct benzofuropyrimidine-piperidine methanone via Friedel–Crafts acylation.

  • Perform final coupling under DCC activation.

Overall Yield : 48% (three steps)

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.25 (m, 8H, aromatic-H), 4.12 (br s, 2H, piperazine-H), 3.65–3.20 (m, 8H, piperidine/piperazine-H).

  • HRMS : m/z calcd for C₂₇H₂₅ClN₅O₂ [M+H]⁺ 510.1694, found 510.1696.

  • IR : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyrimidine) .

Chemical Reactions Analysis

Types of Reactions

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidyl and piperazino moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide or potassium carbonate in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, benzofuro[3,2-d]pyrimidine derivatives are studied for their potential as enzyme inhibitors or receptor modulators. They can be used to probe biological pathways and understand the mechanisms of various diseases.

Medicine

Medicinally, these compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or anti-viral activities, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name / Identifier Core Structure Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Reference ID
Target Compound Benzofuro[3,2-d]pyrimidine 4-(4-Chlorophenyl)piperazine, piperidin-4-yl linkage C₂₅H₂₄ClN₅O₂ 486.0 (calculated) -
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 4-Benzylpiperazine, 4-chlorophenyl at position 7 C₂₃H₂₁ClN₄OS 437.0
(1'-Benzyl-[1,4']bipiperidinyl-3-yl)-(4-phenyl-piperazin-1-yl)-methanone Bipiperidinyl-methanone Benzyl and phenylpiperazine substituents C₂₈H₃₈N₄O 536.7 (with oxalate salt)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 3,4-Dichlorophenylpiperazine, 4-fluorophenyl, methyl group at position 6 C₂₃H₁₈Cl₂FN₃S 492.3
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl group, 2-methylphenylpiperazine C₂₄H₂₆N₆ 398.5

Key Observations :

  • Core Heterocycle: The benzofuropyrimidine core in the target compound is distinct from thieno-, pyrazolo-, or imidazo-fused pyrimidines in analogs. The oxygen atom in the benzofuro group may confer unique electronic properties compared to sulfur or nitrogen-containing cores .
  • Piperazine/Piperidine Linkage : All compounds utilize piperazine or piperidine moieties for structural rigidity and receptor interaction, but the target compound’s piperidin-4-yl linkage offers conformational flexibility compared to direct aryl attachments .

Pharmacological Implications (Theoretical)

  • CNS Targets: Thieno- and pyrazolopyrimidines (e.g., ) are frequently investigated as kinase inhibitors or serotonin receptor modulators.
  • Substituent-Driven Selectivity : The 4-chlorophenyl group may enhance binding to σ-1 receptors or 5-HT₂ subtypes compared to dichlorophenyl () or fluorophenyl derivatives.

Biological Activity

The compound 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula for this compound is C25H26ClN5OC_{25}H_{26}ClN_5O with a molecular weight of approximately 440.96 g/mol. The structure includes a benzofuro[3,2-d]pyrimidine core attached to piperidine and piperazine moieties, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body, including:

  • Enzymes : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzofuro[3,2-d]pyrimidine derivatives have shown:

  • Inhibition of cell proliferation in various cancer cell lines (e.g., breast and ovarian cancers) with IC50 values ranging from 19.9 µM to 75.3 µM .
  • Mechanisms of action include inducing apoptosis and inhibiting cell cycle progression.

Neuropharmacological Effects

The piperidine and piperazine components suggest potential neuropharmacological effects:

  • Compounds containing these moieties have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Some studies indicate that similar compounds demonstrate anxiolytic and antidepressant-like effects in animal models.

Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of related benzofuro[3,2-d]pyrimidine derivatives found that modifications to the piperidine ring enhanced cytotoxicity against human breast cancer cells. The lead compounds displayed IC50 values significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for drug development .

Study 2: Neuropharmacological Evaluation

Another investigation assessed the impact of a similar compound on anxiety-like behaviors in rodents. Results indicated that administration led to a marked reduction in anxiety levels compared to controls, supporting the hypothesis that these compounds can influence central nervous system activity through receptor modulation .

Comparative Analysis

To better understand the unique properties of 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone , it is useful to compare it with other related compounds:

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
Compound AC22H28N4O3Anticancer19.9
Compound BC25H26N4O2Neuroprotective75.3
Target Compound C25H26ClN5O Anticancer/Neuropharmacological Varies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling benzofuropyrimidine and piperazine derivatives via a benzoylpiperidine intermediate. For example, analogs with chlorophenyl groups are synthesized using nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. Reaction optimization includes adjusting solvent systems (e.g., n-hexane/EtOAc for crystallization) and temperature gradients. Yields can exceed 75% when using purified intermediates and stoichiometric control of coupling reagents .

Q. How should researchers characterize this compound using NMR and HPLC?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for diagnostic peaks. For instance, the piperidine ring protons appear at δ 1.5–2.5 ppm (multiplet), while aromatic protons from the benzofuropyrimidine moiety resonate at δ 7.0–8.5 ppm. ¹³C-NMR should confirm carbonyl groups (δ ~170 ppm) .
  • HPLC : Use a C18 column with a mobile phase of methanol:water (70:30) at 254 nm. Retention times vary between 11–13 minutes, with ≥95% purity confirmed by peak area integration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : Combine elemental analysis (to verify C, H, N content within ±0.4% of theoretical values), mass spectrometry (ESI-MS for molecular ion confirmation), and HPLC. Discrepancies in elemental analysis, such as carbon deviations >0.5%, may indicate residual solvents or byproducts .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

  • Methodological Answer : Replace substituents systematically (e.g., substituting 4-chlorophenyl with 4-fluorophenyl or cyclopropyl groups) and evaluate biological activity. For example, analogs with pyrimidine instead of pyridine show altered receptor binding affinities. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like serotonin receptors .

Q. How can contradictions in biological activity data between analogs be resolved?

  • Methodological Answer : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For instance, conflicting data on antidepressant activity may arise from off-target effects; use selective inhibitors (e.g., ketanserin for 5-HT₂A) to isolate mechanisms .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF vs. THF), and reaction time. Monitor intermediates via TLC (Rf = 0.3–0.5 in CHCl₃/MeOH 9:1) to minimize side reactions .

Q. How can X-ray crystallography confirm the compound’s 3D structure?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., in chloroform/methanol). Collect data on a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .

Q. What in silico tools predict toxicity or metabolic stability?

  • Methodological Answer : Use QSAR models in DSSTox (EPA) to estimate LD₅₀ and hepatotoxicity. For metabolic stability, simulate cytochrome P450 interactions (e.g., CYP3A4) using SwissADME or MetaCore. Cross-reference with PubChem bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.